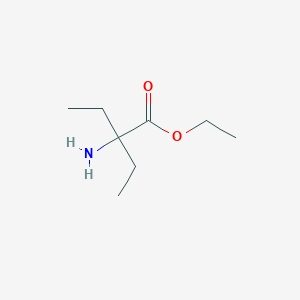

Ethyl 2-amino-2-ethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIUIXFNNAURHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Amino 2 Ethylbutanoate and Its Derivatives

Chromatographic Separation Techniques

Chromatography is indispensable for isolating and purifying Ethyl 2-amino-2-ethylbutanoate from reaction mixtures and for its quantitative analysis. The choice of technique depends on the specific analytical goal, such as purity assessment, enantiomeric separation, or analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and performing quantitative analysis of this compound. Given that the compound is chiral, chiral HPLC is particularly important for separating its enantiomers.

Research Findings: The separation of amino acid enantiomers is often achieved using chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for resolving underivatized amino acids and their derivatives. sigmaaldrich.com For amino acid esters, derivatization with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity for both UV and fluorescence detectors. yakhak.org The separation of these derivatives is typically performed on polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates. yakhak.org

Reversed-phase HPLC (RP-HPLC) on achiral columns (e.g., C18) is commonly used for purity analysis after derivatization with a chiral agent, such as Marfey's reagent (FDNP-Ala-NH2), which creates diastereomers that can be separated. researchgate.net The mobile phase usually consists of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier like acetonitrile, often run in a gradient elution mode. researchgate.net

Table 1: Illustrative HPLC Conditions for Chiral and Purity Analysis of Amino Acid Esters

| Parameter | Chiral Separation (Direct) | Purity Analysis (Indirect via Derivatization) |

| Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | C18 Reversed-Phase |

| Mobile Phase | LC-MS compatible: e.g., Methanol/Acetonitrile/Water with acidic/basic modifiers | Gradient of Acetonitrile and aqueous buffer (e.g., phosphate (B84403) buffer) |

| Detection | UV, Mass Spectrometry (MS) | UV, Diode Array Detector (DAD) |

| Analyte Form | Underivatized or simple derivative | Diastereomeric derivative (e.g., with Marfey's reagent) |

| Primary Application | Enantiomeric purity and separation | Chemical purity and quantification |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While free amino acids are non-volatile, their ester derivatives, like this compound, exhibit increased volatility, making them amenable to GC analysis. osti.govacs.org Further derivatization is often employed to enhance volatility and improve chromatographic peak shape.

Research Findings: For GC analysis, amino acid esters are frequently converted into N-acyl derivatives (e.g., using chloroformates) to block the polar amino group. nih.govasianpubs.org This one-step derivatization can be performed in an aqueous medium using reagents like ethyl chloroformate, creating volatile products suitable for GC. nih.govmdpi.com The separation is typically carried out on capillary columns with non-polar or medium-polarity stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-1, DB-5MS). mdpi.com Temperature programming is used to elute compounds with a range of boiling points.

Table 2: Typical GC Parameters for Analysis of Volatile Amino Acid Derivatives

| Parameter | Typical Condition |

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | ~250-280 °C |

| Oven Program | Initial temp ~60-80 °C, ramped to ~280-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is influenced by the pH of the mobile phase. wikipedia.orgucl.ac.uk This technique is a classical and robust method for the separation of amino acids and their derivatives. 193.16.218acs.org

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the identification, structural elucidation, and sensitive quantification of compounds. When coupled with a chromatographic separation technique (LC or GC), it provides unparalleled specificity and sensitivity.

The coupling of HPLC with mass spectrometry (LC-MS) combines the high-resolution separation of liquid chromatography with the detection power of mass spectrometry. nih.gov LC-MS/MS involves multiple stages of mass analysis and is used for definitive structural confirmation and highly sensitive quantification.

Research Findings: For a compound like this compound, LC-MS analysis would typically begin with electrospray ionization (ESI) in positive ion mode, which would protonate the amino group to generate the molecular ion [M+H]⁺. The accurate mass of this ion can confirm the elemental composition of the molecule.

In tandem MS (MS/MS) experiments, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. For α-amino acid esters, characteristic fragmentation pathways include the neutral loss of the ester group or parts of it. These fragmentation patterns are crucial for distinguishing isomers and confirming the structure of the analyte. nih.gov LC-MS/MS is particularly valuable for quantifying the compound at very low levels in complex matrices. nih.gov

Table 3: Expected Key Ions in MS Analysis of this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 160.13 |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group | 115.09 |

| [M-COOC₂H₅]⁺ | Loss of the entire ethyl ester group (immonium ion) | 88.10 |

GC-MS combines gas chromatography for separation with mass spectrometry for detection, making it an ideal tool for identifying volatile and semi-volatile organic compounds. nih.gov

Research Findings: When this compound or its volatile derivatives are analyzed by GC-MS, the separated components enter the mass spectrometer, where they are typically ionized by electron ionization (EI). asianpubs.org The resulting mass spectrum is a unique fingerprint characterized by a molecular ion (M⁺) and various fragment ions.

The mass spectra of α-amino acid ethyl esters show characteristic fragmentation patterns. osti.govacs.org A prominent fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the carboxylate group, which results in a dominant immonium ion fragment. chimia.ch This fragment is often the base peak in the spectrum and is highly indicative of the amino acid backbone. chimia.ch The combination of the retention time from the GC and the fragmentation pattern from the MS allows for unambiguous identification of the compound. asianpubs.orgmdpi.com

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in Amino Ester Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of analytes. The choice of ionization technique is critical and depends on the physicochemical properties of the molecule, such as polarity, thermal stability, and molecular weight. For amino esters like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant soft ionization methods.

Electrospray Ionization (ESI) is particularly well-suited for polar and thermally labile molecules. In ESI, a liquid sample is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. Given the presence of a primary amine group, this compound is expected to ionize efficiently in positive-ion mode ESI, yielding a prominent ion corresponding to its protonated form.

A comparison of the key characteristics of these two techniques is presented below.

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from charged droplets in the liquid phase. | Gas-phase chemical ionization at atmospheric pressure. |

| Analyte Suitability | Ideal for polar, non-volatile, and large molecules. | Suitable for moderately polar to nonpolar, volatile compounds. |

| Ion Formation | Typically forms [M+H]⁺ or [M-H]⁻ ions. | Often forms [M+H]⁺, but can also generate radical cations. |

| Thermal Stress | Minimal, suitable for thermally labile compounds. | Involves vaporization at high temperatures. |

Targeted Metabolomics and Multiple Reaction Monitoring (MRM) for Precise Analysis

For quantitative analysis, especially in complex matrices, targeted metabolomics using tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity. Multiple Reaction Monitoring (MRM) is a powerful MS/MS technique used for this purpose. researchgate.net In an MRM experiment, a specific parent ion (or precursor ion) of the target analyte is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment ion (or product ion) is monitored by the second mass analyzer.

This process, known as a "transition," is highly specific to the analyte of interest. By monitoring one or more of these transitions, MRM can accurately quantify a compound even at very low concentrations, with minimal interference from other components in the sample. For this compound, a potential MRM transition could involve the protonated molecule as the precursor ion and a characteristic fragment ion resulting from the loss of a neutral molecule, such as ethanol or a part of the alkyl chain. The high specificity of MRM makes it an invaluable tool for pharmacokinetic studies or for quantifying specific amino acid derivatives in biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Environment and Stereochemical Assignments

¹H NMR spectroscopy provides information about the number of different proton environments in a molecule, their relative numbers (integration), and their neighboring protons (multiplicity). Based on the structure of this compound, a predictable ¹H NMR spectrum can be described.

The expected signals for this compound are summarized in the following table. The chemical shifts (δ) are predicted based on typical values for similar functional groups.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂- (ester ethyl) | ~4.1 | Quartet (q) | 2H |

| -NH₂ | ~1.5 - 2.5 | Singlet (s, broad) | 2H |

| -CH₂- (butanoate ethyl) | ~1.6 | Quartet (q) | 4H |

| -CH₃ (ester ethyl) | ~1.2 | Triplet (t) | 3H |

| -CH₃ (butanoate ethyl) | ~0.8 | Triplet (t) | 6H |

Note: The -NH₂ signal is often broad and may exchange with deuterium oxide (D₂O).

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Generally, each magnetically non-equivalent carbon atom produces a distinct signal. nih.gov Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not observed. nih.gov In a standard broadband-decoupled ¹³C NMR spectrum, all signals appear as singlets.

For this compound, which has a total of 8 carbon atoms, the number of unique carbon signals will depend on the molecular symmetry. Given its structure, six distinct signals are expected.

| Assignment | Predicted δ (ppm) |

| C=O (ester carbonyl) | ~175 |

| -O-CH₂- (ester ethyl) | ~60 |

| Quaternary C (α-carbon) | ~58 |

| -CH₂- (butanoate ethyl) | ~25 |

| -O-CH₂-CH₃ (ester ethyl) | ~14 |

| -CH₂-CH₃ (butanoate ethyl) | ~8 |

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

While ¹H and ¹³C NMR are the most common NMR techniques, ¹⁵N NMR can provide direct information about the nitrogen atom in molecules like this compound. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, a significant advantage over the more abundant but quadrupolar ¹⁴N nucleus. nih.govspectrabase.com

However, ¹⁵N NMR suffers from two major drawbacks: the low natural abundance of ¹⁵N (0.37%) and a low gyromagnetic ratio, which leads to very low sensitivity. nih.gov Consequently, acquiring ¹⁵N spectra often requires isotopically enriched samples or long acquisition times. The chemical shift of the nitrogen in the primary amine of this compound would be sensitive to protonation state and solvent effects, providing valuable information about its electronic environment. auremn.org.br

Advanced NMR Techniques for Conformational Preferences and Chiral Discrimination

As this compound is a chiral molecule (the α-carbon is a stereocenter), advanced NMR techniques can be employed to study its three-dimensional properties.

Conformational Preferences: α,α-disubstituted amino acids and their esters often have restricted conformational freedom compared to their α-H analogues. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing insights into the preferred solution-state conformation of the molecule. auremn.org.br

Chiral Discrimination: Distinguishing between enantiomers by NMR is not possible in an achiral solvent. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers can be converted into diastereomeric complexes or compounds, which will have distinct NMR spectra. researchgate.netmdpi.com For amino esters, chiral crown ethers or chiral acids are often used as CSAs. researchgate.net The difference in the chemical shifts (Δδ) between the signals of the two diastereomeric species can be used to determine the enantiomeric excess of the sample. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its molecular structure and absolute configuration. For a chiral molecule like this compound, this technique is invaluable. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the data needed to calculate the electron density map of the crystal, from which the positions of the atoms can be modeled.

While specific crystallographic data for this compound is not widely available in public databases, the application of this technique would yield crucial information. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the covalent structure of the molecule.

Torsional Angles: Defining the conformation of the molecule in the solid state, particularly the orientation of the ethyl ester and the two ethyl groups attached to the alpha-carbon.

Intermolecular Interactions: Revealing non-covalent interactions such as hydrogen bonding (between the amino group of one molecule and the carbonyl oxygen of another) and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

Absolute Configuration: For an enantiomerically pure sample, Flack parameter analysis of the diffraction data can unambiguously determine the absolute stereochemistry (R or S configuration) at the chiral alpha-carbon.

The solid-state structure provides insights into the physical properties of the compound, such as melting point, solubility, and stability, which are influenced by the strength and nature of the crystal packing.

Optimized Derivatization Strategies for Enhanced Analytical Detection

For many analytical techniques, particularly chromatography, direct analysis of amino acids and their esters can be challenging due to their low volatility, high polarity, and lack of strong chromophores or fluorophores. Derivatization is a chemical modification process that converts the analyte into a derivative with improved properties for separation and detection.

Pre-column and Post-column Fluorescent Derivatization Reagents (e.g., OPA, AQC, FMOC)

Fluorescent derivatization is a highly sensitive method used in conjunction with High-Performance Liquid Chromatography (HPLC). The derivatizing agent reacts with the amino group of this compound to attach a fluorescent tag, allowing for detection at very low concentrations. This can be done either before the sample is injected into the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com

o-Phthalaldehyde (OPA): OPA is a widely used pre-column derivatization reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. escholarship.orgnih.gov The reaction is rapid and easily automated. A primary advantage is that the OPA reagent itself is not fluorescent, reducing background noise. However, the resulting isoindole derivatives can be unstable, requiring timely analysis.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): AQC, sold under the brand name AccQ•Tag, is another pre-column derivatization reagent that reacts with both primary and secondary amino acids to form highly stable, fluorescent derivatives. nih.govmedchemexpress.comcreative-proteomics.com The resulting AQC-amino acid derivatives are easily separated by reversed-phase HPLC and allow for detection at the picomole level. medchemexpress.com The stability of the AQC derivatives is a significant advantage over OPA. nih.gov

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl is a robust derivatizing agent that reacts with both primary and secondary amino groups to form stable carbamates. nih.govresearchgate.net This derivatization is often used for both HPLC with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS), as the FMOC tag enhances ionization efficiency. nih.govnih.gov The derivatives can be purified by solid-phase extraction to remove excess reagent and reduce matrix effects, leading to highly sensitive and selective quantification. nih.gov

Table 1: Comparison of Common Fluorescent Derivatization Reagents

| Feature | o-Phthalaldehyde (OPA) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) |

|---|---|---|---|

| Reacts With | Primary amines only | Primary and secondary amines | Primary and secondary amines |

| Derivative Stability | Relatively unstable | Highly stable | Highly stable |

| Detection Method | HPLC with Fluorescence Detection | HPLC with Fluorescence or UV Detection | HPLC with Fluorescence or UV Detection; LC-MS |

| Advantages | Reagent is not fluorescent; fast reaction | Derivatives are very stable; minimal interference | Stable derivatives; suitable for LC-MS; robust |

| Disadvantages | Unstable derivatives; does not react with secondary amines | Reagent by-products can interfere if not separated | Excess reagent must be removed |

Acylation (e.g., Trifluoroacetylation) and Silylation for GC Compatibility

Gas Chromatography (GC) requires analytes to be volatile and thermally stable. Amino acid esters like this compound are not sufficiently volatile for direct GC analysis and must be derivatized. sigmaaldrich.comphenomenex.com

Acylation (Trifluoroacetylation): This two-step process first involves the esterification of the carboxylic acid group (already present in the target compound as an ethyl ester), followed by acylation of the amino group. Reagents such as Trifluoroacetic anhydride (TFAA) are used to convert the primary amine into a stable and volatile N-trifluoroacetyl derivative. oup.commerckmillipore.comnih.gov The resulting N-trifluoroacetyl-amino acid ester is significantly more volatile and exhibits excellent chromatographic properties for GC analysis, often coupled with mass spectrometry (GC-MS).

Silylation: This is a common derivatization technique where active hydrogens in polar functional groups (-NH2, -OH, -COOH, -SH) are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comcreative-proteomics.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amino acids. wvu.edugcms.czthermofisher.com The silylated derivative of this compound would be more volatile and less polar, making it suitable for GC-MS analysis. A primary drawback of silylation is the moisture sensitivity of the reagents and the resulting derivatives. sigmaaldrich.comwvu.edu

Table 2: Comparison of Derivatization Strategies for GC Analysis

| Feature | Acylation (Trifluoroacetylation) | Silylation |

|---|---|---|

| Reagent Examples | Trifluoroacetic anhydride (TFAA) | BSTFA, MSTFA, MTBSTFA |

| Target Functional Groups | Amino, hydroxyl, thiol groups | Amino, hydroxyl, carboxyl, thiol groups |

| Derivative Properties | Volatile, thermally stable | Volatile, thermally stable, less polar |

| Advantages | Stable derivatives, good for FID and ECD detection | Versatile for many functional groups, effective reaction |

| Disadvantages | Often requires a two-step process (esterification then acylation) | Derivatives and reagents are sensitive to moisture |

Phenylisothiocyanate (PITC) Derivatives for High-Sensitivity HPLC Detection

Phenylisothiocyanate (PITC), also known as Edman's reagent, is a classic derivatizing agent used for amino acid analysis. wikipedia.orgmetwarebio.comcreative-proteomics.com The method involves a pre-column derivatization where PITC reacts with the primary amino group of this compound under mildly alkaline conditions. creative-proteomics.comspringernature.com This reaction forms a stable phenylthiocarbamoyl (PTC) derivative. springernature.com

These PTC-amino acid derivatives possess a strong ultraviolet (UV) chromophore, allowing for highly sensitive detection using HPLC with a UV detector, typically at 254 nm. springernature.comtandfonline.com This technique is robust, reproducible, and can routinely achieve detection limits in the low picomole range, making it suitable for the accurate quantitation of amino acids in complex samples. nih.gov

Table 3: Summary of PITC Derivatization for HPLC

| Feature | Description |

|---|---|

| Reagent | Phenylisothiocyanate (PITC) |

| Reaction | Reacts with primary and secondary amino groups to form phenylthiocarbamoyl (PTC) derivatives. |

| Detection Method | Reversed-Phase HPLC with UV detection (typically 254 nm). |

| Key Advantages | Forms stable derivatives; highly sensitive (picomole level); well-established and reliable method. |

Computational and Theoretical Investigations of Ethyl 2 Amino 2 Ethylbutanoate

Quantum Chemical Calculations for Advanced Molecular Properties

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the electronic structure and properties of molecules from first principles. These computational methods, such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock and post-Hartree-Fock methods), allow for the detailed investigation of molecular properties that may be difficult or impossible to determine experimentally. For a non-proteinogenic amino acid ester like Ethyl 2-amino-2-ethylbutanoate, these calculations can elucidate aspects of its reactivity, stability, and intermolecular interactions.

Despite a thorough review of available scientific literature, specific quantum chemical studies focusing exclusively on this compound are not publicly available at this time. Therefore, the following sections outline the types of advanced molecular properties that would typically be investigated through such computational studies, based on established research practices for similar molecules like other α-amino acids and their esters. rsc.orgnih.govresearchgate.net

Detailed Research Findings

A typical computational investigation into the advanced molecular properties of this compound would involve the following analyses:

Molecular Geometry Optimization: The first step in any quantum chemical calculation is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. wikipedia.org For this compound, analysis of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Positive potential would be expected around the amino hydrogens.

Atomic Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom in the molecule. This information helps to quantify the polarity of bonds and understand the electrostatic interactions within the molecule and with other molecules.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. Comparison with experimental spectra can help to confirm the molecular structure and assign spectral bands to specific vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amino group, C=O stretch of the ester, and C-N and C-O stretches.

Illustrative Data Tables

While specific data for this compound is unavailable, the following tables illustrate how such computational results would typically be presented. The values provided are hypothetical and for exemplary purposes only.

Table 1: Calculated Frontier Molecular Orbital Energies

| Property | Energy (eV) |

| HOMO Energy | -9.50 |

| LUMO Energy | 2.10 |

| HOMO-LUMO Gap | 11.60 |

This interactive table would allow users to sort and filter the properties.

Table 2: Selected Calculated Atomic Charges (Mulliken)

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (ether) | -0.48 |

| N (amino) | -0.85 |

| C (carbonyl) | +0.60 |

| Cα (alpha-carbon) | +0.15 |

This interactive table would allow for searching by atom or sorting by charge.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential (I) | 9.50 eV |

| Electron Affinity (A) | -2.10 eV |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 5.80 |

| Global Electrophilicity Index (ω) | 1.18 |

This interactive table would provide definitions for each descriptor upon hovering over the term.

Reactivity and Reaction Mechanism Studies of Ethyl 2 Amino 2 Ethylbutanoate

Reactions with Transition Metal Complexes

The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the carbonyl group make Ethyl 2-amino-2-ethylbutanoate an effective ligand for transition metals.

Coordination Chemistry and Adduct Formation (e.g., with Titanium, Niobium, Tantalum halides)

As with other α-amino acid esters, this compound is expected to act as a bidentate ligand, coordinating to transition metal centers through the nitrogen of the amino group and the carbonyl oxygen of the ester. This forms a stable five-membered chelate ring. Reactions with high-valent, hard Lewis acidic metal halides such as those of Titanium (e.g., TiCl₄), Niobium (e.g., NbCl₅), and Tantalum (e.g., TaCl₅) are likely to result in the formation of stable coordination complexes.

In these adducts, the amino ester donates electron density to the electron-deficient metal center. Studies on similar amino acid esters with niobium and tantalum halides have shown the formation of ionic coordination compounds, often with stoichiometries like [MX₄L₂][MX₆], where L is the amino ester ligand and M is the metal. The specific structure and stability of the resulting complex with this compound would depend on the reaction stoichiometry, the solvent, and the specific metal halide used.

Table 1: Expected Coordination Behavior of this compound

| Metal Halide (Example) | Expected Role of Amino Ester | Potential Product Type |

|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Bidentate N,O-donor ligand | Neutral coordination complex |

| Niobium Pentachloride (NbCl₅) | Bidentate N,O-donor ligand | Ionic coordination complex |

Metal-Mediated Carbon-Carbon Bond Formation and Dimerization

Transition metals, particularly palladium, copper, and cobalt, are widely used to catalyze carbon-carbon bond formation at the α-carbon of amino acid derivatives. organic-chemistry.orgnih.gov For this compound, such reactions would allow for the introduction of new substituents at the already sterically congested quaternary carbon, although this is synthetically challenging.

Metal-mediated dimerization is also a possibility. For instance, the reaction of L-proline with Niobium pentachloride has been shown to result in an unprecedented C-C coupling between two proline units to form a dimeric structure. A similar oxidative coupling or reductive dimerization of this compound could potentially be achieved under specific catalytic conditions, leading to complex dimeric structures. The feasibility of such reactions often depends on the ability to form a reactive organometallic intermediate at the α-position.

Cyclopalladation and C-H Bond Activation in Amino Esters

Cyclopalladation is a key step in many palladium-catalyzed C-H activation reactions, where the metal center coordinates to a donor atom (like the amino group) and then activates a nearby C-H bond to form a stable palladacycle. In this compound, the most likely sites for C-H activation are the methylene (–CH₂–) protons of the two ethyl groups attached to the α-carbon.

The process would likely involve initial coordination of the palladium catalyst to the amino group. This would be followed by an intramolecular C-H activation step, forming a five-membered palladacycle. Such intermediates can then react with various coupling partners (e.g., aryl halides, alkenes) to form new C-C bonds at the β-position of the amino ester. nih.gov While direct studies on this compound are limited, research on other aliphatic amines and amino acids demonstrates the feasibility of C-H activation directed by the amino group. researchgate.netcam.ac.uk

Acid-Base Equilibria and Salt Formation (e.g., Hydrochloride Salts)

The amino group of this compound is basic and readily reacts with acids to form ammonium (B1175870) salts. The most common example is the formation of the hydrochloride salt by reaction with hydrochloric acid (HCl). nih.govacs.orgfu-berlin.de This reaction is a simple acid-base neutralization where the lone pair of the nitrogen atom accepts a proton from the acid.

The resulting salt, this compound hydrochloride, has significantly different physical properties compared to the free base. For instance, the salt is typically a crystalline solid with higher water solubility and a higher melting point, which facilitates its purification, handling, and storage. acs.orgfu-berlin.de The formation of the hydrochloride salt is a common final step in the synthesis of this and related amino acid esters. nih.gov

Reaction: (CH₃CH₂)₂C(NH₂)COOCH₂CH₃ + HCl → (CH₃CH₂)₂C(NH₃⁺Cl⁻)COOCH₂CH₃

Nucleophilic Substitution Reactions at Stereocenters (e.g., SN2 mechanisms)

The α-carbon of this compound is a quaternary stereocenter, meaning it is bonded to four other non-hydrogen atoms (an amino group, an ester group, and two ethyl groups). The Sₙ2 (bimolecular nucleophilic substitution) mechanism requires a nucleophile to attack the carbon center from the side opposite to the leaving group (a "backside attack"). libretexts.org

For this compound, a direct Sₙ2 reaction at the α-carbon is not considered a viable pathway. The presence of four substituents creates extreme steric hindrance, effectively shielding the carbon center from attack by a nucleophile. nih.gov Any potential leaving group attached to this carbon would be inaccessible. Therefore, the classic Sₙ2 mechanism, which leads to an inversion of stereochemistry, does not occur at this sterically congested quaternary center under normal conditions. organic-chemistry.org Nucleophilic substitution at such centers, if it occurs at all, must proceed through alternative, often more complex, mechanisms that may involve rearrangements or the formation of highly reactive intermediates, but not a direct Sₙ2 displacement. acs.org

Investigation of Racemization Mechanisms and Stereochemical Stability

Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers, resulting in the loss of optical activity. For typical α-amino acids, racemization can occur under acidic or basic conditions via the deprotonation of the α-hydrogen to form a planar, achiral enolate intermediate. Re-protonation can then occur from either face, leading to a racemic mixture.

However, this compound is an α,α-disubstituted amino acid ester, meaning it lacks a hydrogen atom at the α-carbon . The absence of this acidic proton makes the standard enolization-based racemization mechanism impossible.

This structural feature imparts a high degree of stereochemical stability to the molecule. The chiral center is robust, and racemization would require harsh conditions capable of cleaving and reforming one of the carbon-carbon bonds at the stereocenter, which is not a readily accessible pathway. Consequently, α,α-disubstituted amino acids and their esters, including this compound, are known to be highly resistant to racemization.

Table 2: Comparison of Stereochemical Stability

| Compound Type | α-Hydrogen Present? | Common Racemization Mechanism | Stereochemical Stability |

|---|---|---|---|

| Standard α-Amino Acid Ester | Yes | Enolization (Deprotonation/Re-protonation) | Prone to racemization |

Ester Hydrolysis and Amine Deprotection Strategies for this compound

The reactivity of this compound, a non-proteinogenic α,α-disubstituted amino acid ester, is of significant interest in synthetic organic chemistry. The presence of two ethyl groups on the α-carbon introduces considerable steric hindrance, which influences the rates and mechanisms of its characteristic reactions, namely ester hydrolysis and amine deprotection. This section explores the general principles and common strategies for these transformations, while noting the scarcity of specific research data for this particular compound.

Ester Hydrolysis

The cleavage of the ethyl ester group in this compound to yield 2-amino-2-ethylbutanoic acid can be achieved through either acid- or base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of an ester is a reversible process, typically requiring a large excess of water to drive the equilibrium towards the carboxylic acid and alcohol products. The reaction is catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. The reaction is typically carried out using strong bases like sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give a carboxylate salt and ethanol. The final step, an acid-base reaction between the carboxylic acid and the alkoxide, is what drives the reaction to completion.

Table 1: General Conditions for Ester Hydrolysis of Amino Acid Esters

| Hydrolysis Type | Reagents | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Acid-Catalyzed | 1-6 M HCl or H₂SO₄ | Water or aqueous co-solvents (e.g., dioxane, THF) | Reflux | Several hours to days |

| Base-Catalyzed | 1-2 M NaOH or KOH | Water, Methanol, or Ethanol | Room Temperature to Reflux | 1-24 hours |

Note: These are general conditions and may require optimization for the sterically hindered this compound.

Amine Deprotection Strategies

In peptide synthesis and other synthetic applications, the amino group of this compound is often protected to prevent unwanted side reactions. The choice of the protecting group is crucial and dictates the deprotection strategy. Common amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

tert-Butyloxycarbonyl (Boc) Group Deprotection

The Boc group is a widely used acid-labile protecting group. Deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves protonation of the Boc group, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide to yield the free amine as its corresponding salt.

Table 2: Typical Conditions for N-Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temperature | 30 minutes to 2 hours |

| 4 M HCl | Dioxane or Ethyl Acetate | 0 °C to Room Temperature | 1-4 hours |

Note: Specific yields for the deprotection of N-Boc-Ethyl 2-amino-2-ethylbutanoate are not available in the reviewed literature.

Benzyloxycarbonyl (Cbz) Group Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis. This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate. The reaction is generally clean and proceeds under mild conditions.

Table 3: Typical Conditions for N-Cbz Deprotection

| Catalyst | Hydrogen Source | Solvent | Temperature |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm) | Methanol, Ethanol, or Ethyl Acetate | Room Temperature |

| 10% Pd/C | Ammonium formate | Methanol or Ethanol | Room Temperature to Reflux |

Note: The efficiency of this method for the sterically hindered N-Cbz-Ethyl 2-amino-2-ethylbutanoate has not been specifically documented.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group Deprotection

The Fmoc group is a base-labile protecting group, commonly removed by treatment with a secondary amine, most often piperidine, in a polar aprotic solvent like dimethylformamide (DMF). The deprotection occurs via a β-elimination mechanism.

Table 4: Typical Conditions for N-Fmoc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| 20% Piperidine | Dimethylformamide (DMF) | Room Temperature | 5-20 minutes |

| 2% DBU / 2% Piperidine | Dimethylformamide (DMF) | Room Temperature | 10-30 minutes |

Note: While these are standard conditions, the rate of deprotection for the sterically encumbered N-Fmoc-Ethyl 2-amino-2-ethylbutanoate may be slower.

Biocatalytic and Enzymatic Transformations Involving Alpha Amino Esters

Enzyme-Catalyzed Synthesis and Derivatization

The application of enzymes in organic synthesis has provided green and efficient routes for the production of complex molecules. For alpha-amino esters, enzymes such as lipases, hydrolases, ketoreductases, and transketolases are instrumental in catalyzing specific transformations.

Lipases are a class of hydrolase enzymes widely employed in non-aqueous media to catalyze esterification and transesterification reactions. researchgate.net These reactions are fundamental to the synthesis of esters like Ethyl 2-amino-2-ethylbutanoate from its parent amino acid, 2-amino-2-ethylbutanoic acid.

Esterification: This process involves the reaction of a carboxylic acid (2-amino-2-ethylbutanoic acid) with an alcohol (ethanol) to form an ester (this compound) and water. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective catalysts for this transformation. scielo.brnih.gov The enzyme's ability to function in organic solvents shifts the reaction equilibrium towards ester synthesis by minimizing water concentration.

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. For instance, a methyl ester of 2-amino-2-ethylbutanoic acid could be converted to the corresponding ethyl ester in the presence of ethanol. Lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the ester substrate, releasing the first alcohol, before reacting with the second alcohol to form the new ester product. nih.govnih.gov

The efficiency of these lipase-catalyzed reactions is influenced by several factors, including the choice of solvent, temperature, substrate concentration, and the nature of the enzyme immobilization. scielo.brnih.govnih.gov

Table 1: Examples of Lipase-Catalyzed Ester Synthesis This table presents data on the synthesis of various flavor esters using lipase catalysis, illustrating the general conditions and high conversions achievable in such reactions, which are applicable in principle to the synthesis of this compound.

| Enzyme Source | Ester Product | Substrates | Conversion Rate | Time (h) | Reference |

| Candida antarctica Lipase B (CALB-MNP) | Ethyl Butyrate | Butyric Acid + Ethanol | 96.8% | 8 | scielo.br |

| Candida antarctica Lipase A (CALA-MNP) | Ethyl Butyrate | Butyric Acid + Ethanol | 99.2% | 6 | nih.gov |

| Candida antarctica Lipase B (Novozym 435) | Ethyl Butyrate | Butyric Acid + Ethanol | >99% | 24 | scielo.br |

Aminolysis and Ammonolysis Catalyzed by Hydrolases (e.g.,Candida antarcticalipase)

Aminolysis and ammonolysis are reactions where an amine or ammonia (B1221849), respectively, acts as a nucleophile to cleave a substrate. In the context of esters, these reactions lead to the formation of amides. Ammonolysis of an ester like this compound would involve a reaction with ammonia to produce 2-amino-2-ethylbutanamide (B3034959) and ethanol. wikipedia.org

The mechanism is analogous to hydrolysis, where ammonia attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.org The subsequent reformation of the carbonyl double bond results in the expulsion of the ethoxide leaving group, which then deprotonates the ammonium (B1175870) ion to yield the final amide and alcohol products. wikipedia.org

While lipases are primarily known for hydrolysis and esterification, their catalytic promiscuity allows them to facilitate aminolysis reactions. Hydrolases like Candida antarctica lipase can catalyze the reaction between an ester and an amine, demonstrating their utility in amide synthesis. This capability is significant for creating peptide bonds or other amide-containing structures from ester precursors.

Many alpha-amino acids and their derivatives, including this compound, possess a chiral center, meaning they exist as a pair of enantiomers. Enzymatic Kinetic Resolution (EKR) is a powerful technique to separate these enantiomers from a racemic mixture. tudelft.nl Lipases are particularly effective for this purpose due to their high stereoselectivity. nih.gov

The process relies on the enzyme's ability to selectively catalyze a reaction on only one of the two enantiomers. For a racemic mixture of this compound, a lipase could be used to:

Selectively hydrolyze one enantiomer (e.g., the L-enantiomer) back to the carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. nih.gov

Selectively acylate one enantiomer of a racemic amino acid with an alcohol, forming the ester of only that enantiomer.

In either case, the reaction is stopped at approximately 50% conversion, resulting in a mixture of two different compounds—an unreacted starting material and a product—each with high enantiomeric purity. tudelft.nl Lipases from Pseudomonas, Rhizopus, and Candida have all been shown to selectively hydrolyze L-amino acid esters with high efficiency. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Morita-Baylis-Hillman Acetates This table showcases the effectiveness of different lipases in the kinetic resolution of various substrates by hydrolysis. The high enantiomeric excess (ee) and enantiomeric ratio (E) values demonstrate the precision of enzymatic catalysis, a principle directly applicable to the resolution of racemic this compound.

| Substrate | Enzyme | Conversion (%) | Product ee (%) | E Value | Reference |

| MBH Acetate 5b | P. fluorescens lipase | 49 | 98 | 134 | tudelft.nl |

| MBH Acetate 5b | P. cepacia lipase (PCL) | 49 | 98 | 134 | tudelft.nl |

| MBH Acetate 5b | C. antarctica lipase A (CAL A) | 50 | 85 | 11 | tudelft.nl |

| MBH Acetate 5b | Novozyme 435 (CALB) | 51 | 97 | 147 | tudelft.nl |

Ketoreductase (KRED) Applications in Asymmetric Reduction of Keto Esters

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding alcohols, typically using a cofactor like NADPH. nih.govnih.gov In the context of this compound, a KRED would be applied to its corresponding alpha-keto ester precursor, ethyl 2-keto-2-ethylbutanoate.

The asymmetric reduction of alpha-keto esters is a highly valuable transformation as it creates a chiral alpha-hydroxy ester, a versatile building block in pharmaceuticals. nih.govfrontiersin.org KREDs can exhibit remarkable control over the stereochemistry of the product, often yielding a single stereoisomer with very high diastereomeric and enantiomeric excess. nih.govresearchgate.net This is frequently achieved through a process called Dynamic Kinetic Resolution (DKR), where the enzyme reduces one enantiomer of the rapidly racemizing keto substrate much faster than the other, allowing for a theoretical yield of up to 100% of a single chiral product. frontiersin.orgnih.gov

Research has demonstrated the successful application of KREDs for the reduction of a wide array of α-alkyl-β-keto esters and α-amido-β-keto esters, consistently achieving high yields and excellent stereoselectivity (>99% de, >99% ee). nih.govresearchgate.net

Transketolase (TK) is an enzyme that plays a key role in the pentose (B10789219) phosphate (B84403) pathway by catalyzing the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. byjus.com This C-C bond-forming capability makes TK a valuable tool in synthetic biocatalysis. researchgate.net

While TKs traditionally act on sugar phosphates, their substrate scope has been expanded to include a variety of non-phosphorylated aldehydes and hydroxypyruvate as the ketol donor. The reaction can be used to synthesize chiral alpha-hydroxy ketones. Although direct application on a substrate like this compound is not typical, TKs can be used in multi-enzyme cascade reactions to build complex chiral molecules. For example, a product from a TK reaction could be further converted into a non-canonical amino acid derivative. The enzyme's ability to create new stereocenters with high control is a key advantage in complex organic synthesis.

Research on Biological and Metabolic Relevance of Amino Acid Esters

Alpha-amino acid esters are not just synthetic intermediates; they hold significant biological and metabolic relevance, primarily as prodrugs. nih.govresearchgate.net A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body into the active drug.

Esterification of a parent amino acid or a drug containing a carboxylic acid group can significantly alter its physicochemical properties. For instance, converting an amino acid to its ethyl ester increases its lipophilicity. This enhancement can improve its absorption across biological membranes, such as the intestinal wall or the blood-brain barrier, thereby increasing its bioavailability. researchgate.nettaylorandfrancis.com

Once absorbed and distributed in the body, the ester group is readily hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues, releasing the active parent amino acid. taylorandfrancis.com This strategy has been successfully employed to improve the delivery and efficacy of various therapeutic agents. nih.gov Therefore, the metabolic pathway of a simple alpha-amino acid ester like this compound in a biological system would predominantly involve its hydrolysis back to 2-amino-2-ethylbutanoic acid and ethanol.

Interactions with Enzymes and Proteins in Biochemical Pathways

Alpha-amino esters are pivotal intermediates in various biochemical pathways, where they interact with a range of enzymes. Their structural similarity to amino acids allows them to act as substrates, inhibitors, or modulators of enzyme activity. The ester group can influence the molecule's polarity and its ability to cross biological membranes, which in turn affects its bioavailability and interaction with intracellular enzymes.

One of the key enzymatic reactions involving alpha-amino esters is their hydrolysis by esterases and lipases to yield the corresponding alpha-amino acid. researchgate.net This conversion is a critical step in the metabolic processing of these compounds. The specificity of these enzymes can be harnessed for the stereoselective synthesis of chiral amino acids. acs.orgresearchgate.net

Furthermore, alpha-amino esters can participate in transamination reactions, a fundamental process in amino acid metabolism, which is catalyzed by pyridoxal (B1214274) phosphate (PLP)-dependent enzymes. libretexts.org These reactions are crucial for the synthesis and degradation of amino acids, and the ester moiety can affect the binding affinity and reaction kinetics with the enzyme. Research has also shown that alpha-amino acid esters can be involved in the synthesis of peptides, catalyzed by proteases. google.comrpi.edu

Table 1: Examples of Enzyme Classes Interacting with Alpha-Amino Esters

| Enzyme Class | Type of Reaction | Significance in Biochemical Pathways |

| Hydrolases (e.g., Lipases, Esterases) | Hydrolysis | Conversion of esters to carboxylic acids, crucial for metabolism and prodrug activation. researchgate.netnih.gov |

| Transferases (e.g., Transaminases) | Transamination | Synthesis and interconversion of amino acids. libretexts.org |

| Proteases (e.g., Papain, Chymotrypsin) | Peptide Synthesis/Hydrolysis | Formation and breakdown of peptide bonds. google.comrpi.edu |

| Oxidoreductases | Oxidation-Reduction | Can be involved in the modification of the amino acid side chain or the ester group. |

This table provides a generalized overview based on the reactivity of the alpha-amino ester functional group.

Contribution of Esters to Volatile Organic Compound (VOC) Profiles and Flavor Chemistry

Esters are widely recognized as significant contributors to the aroma and flavor profiles of many natural products, including fruits and fermented beverages. nih.govscielo.br They are a key class of volatile organic compounds (VOCs) that determine the sensory characteristics of these products. The formation of volatile esters often occurs through the metabolism of amino acids. researchgate.netmdpi.com

The general pathway for the formation of flavor-active esters from amino acids involves a series of enzymatic steps. Initially, the amino acid undergoes transamination or deamination to form an α-keto acid. This is followed by decarboxylation to yield an aldehyde, which can then be reduced to an alcohol. Finally, the alcohol reacts with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferases (AATs), to form the corresponding ester. scielo.br

Branched-chain amino acids such as leucine (B10760876), isoleucine, and valine, as well as aromatic amino acids like phenylalanine, are well-known precursors to a variety of volatile esters that impart fruity and floral notes. scielo.brmdpi.com For example, the catabolism of leucine can lead to the formation of isoamyl acetate, which has a characteristic banana-like aroma. mdpi.com

While there is no specific literature detailing the contribution of this compound to VOC profiles, its structure as an amino acid ester suggests a potential role as a flavor compound or a precursor to one. The volatility and odor characteristics of such a compound would be influenced by its molecular weight and the nature of its alkyl groups. The degradation of amino acid esters through processes like irradiation can also lead to the formation of a complex mixture of volatile compounds. uwstout.edu

Table 2: Amino Acid Precursors and their Corresponding Volatile Esters

| Amino Acid Precursor | Corresponding Volatile Ester Example | Characteristic Aroma |

| Leucine | Isoamyl acetate | Banana, fruity |

| Isoleucine | 2-Methylbutyl acetate | Fruity, apple |

| Valine | Isobutyl acetate | Fruity, ethereal |

| Phenylalanine | 2-Phenylethyl acetate | Floral, rose, honey |

This table illustrates common examples of amino acids as precursors to flavor-active esters and is not indicative of pathways involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.